Product packaging for (2S)-2-(4-fluorophenyl)piperidine(Cat. No.:CAS No. 1187468-22-9)

(2S)-2-(4-fluorophenyl)piperidine

Cat. No.: B1588341
CAS No.: 1187468-22-9
M. Wt: 179.23 g/mol
InChI Key: IAQQDIGGISSSQO-LLVKDONJSA-N
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Description

(2S)-2-(4-fluorophenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and chiral building block, particularly in the development of novel active pharmaceutical ingredients (APIs). The piperidine scaffold is a common pharmacophore found in a wide range of biologically active molecules, and the introduction of the chiral center at the 2-position, along with the 4-fluorophenyl moiety, allows for the creation of stereospecific structures with potential for high biological activity. Its primary research applications include use as a precursor in the synthesis of potential pharmaceutical compounds, where it may be incorporated into molecules targeting the central nervous system. The fluorophenyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable fragment for structure-activity relationship (SAR) studies. Researchers utilize this chiral amine in the exploration of new ligands for various receptor systems and as a key intermediate in asymmetric synthesis. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FN B1588341 (2S)-2-(4-fluorophenyl)piperidine CAS No. 1187468-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQDIGGISSSQO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427419
Record name (S)-2-(4-Fluoro-phenyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187468-21-8
Record name (S)-2-(4-Fluoro-phenyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Stereocontrol of 2s 2 4 Fluorophenyl Piperidine and Its Analogs

Asymmetric Synthesis Approaches to the (2S)-Configuration

Achieving the specific (2S)-stereochemistry in 2-(4-fluorophenyl)piperidine (B1364552) necessitates the use of asymmetric synthesis strategies. These methods guide the formation of the desired enantiomer over its counterpart, a critical step for producing compounds with specific biological activities. rsc.org Key approaches include enantioselective catalytic hydrogenation, organocatalytic reactions, and intramolecular cyclizations.

Enantioselective Catalytic Hydrogenation of Pyridinium (B92312) Salts

A prominent method for synthesizing chiral piperidines is the enantioselective catalytic hydrogenation of the corresponding aromatic precursors, pyridinium salts. This transformation involves the addition of hydrogen across the pyridine (B92270) ring, guided by a chiral catalyst to produce the desired stereoisomer with high enantiomeric excess. nih.gov

Iridium-based catalysts have proven effective in the asymmetric hydrogenation of various substrates, including olefins and N-iminopyridinium ylides, to yield chiral piperidine (B6355638) derivatives. acs.org While initial attempts with some iridium catalysts resulted in high conversion but low enantioselectivity, the use of specialized ligands, such as those from the PHOX family, has shown significant promise. acs.org Specifically, iridium complexes incorporating chiral P,N ligands are capable of overcoming limitations seen with other catalysts, enabling the hydrogenation of a broad range of unfunctionalized olefins with excellent enantioselectivity. acs.org For instance, the di(4-fluorophenyl)phosphino derivative has been identified as an optimal ligand in terms of both enantioselectivity and yield for the synthesis of chiral piperidines. acs.org

Furthermore, iridium-catalyzed systems have been successfully applied to the complete hydrogenation of pyrimidinium salts, affording fully saturated chiral hexahydropyrimidines with high yields and enantioselectivities under mild conditions and without the need for additives. rsc.org The development of catalysts like Ir-SpiroPAP has also enabled the highly efficient asymmetric hydrogenation of racemic α-substituted lactones to produce chiral diols, showcasing the versatility of iridium catalysts in creating stereogenic centers. rsc.org

Catalyst SystemSubstrate TypeKey Features
Ir-PHOX LigandsN-iminopyridinium ylidesHigh enantioselectivity and yield for chiral piperidines. acs.org
Ir/(S,S)-f-BinaphanePyrimidinium saltsHigh yields and enantioselectivities for hexahydropyrimidines. rsc.org
Ir-SpiroPAPRacemic α-substituted lactonesHigh yield and enantioselectivity for chiral diols via DKR. rsc.org

Ruthenium(II)-based catalysts are highly effective for the asymmetric hydrogenation of various unsaturated compounds, including 2-pyridyl substituted alkenes, leading to the formation of chiral piperidine precursors. nih.gov The Ru-DTBM-segphos catalytic system, for example, demonstrates high efficiency and enantioselectivity in the hydrogenation of pyridine-pyrroline trisubstituted alkenes under low hydrogen pressure and slightly elevated temperatures. nih.gov Mechanistic studies suggest that the addition of H₂ is the rate-determining step, while the subsequent alkene insertion determines the enantioselectivity. nih.gov

These ruthenium-catalyzed systems are robust and exhibit broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the pyridine ring, consistently achieving high conversions and enantiomeric excesses. nih.gov The development of ruthenium catalysts for oxidative C-H bond functionalization further highlights their versatility in synthesizing complex heterocyclic structures like 2-pyridones. acs.org

Catalyst SystemSubstrate TypeConditionsOutcome
Ru-DTBM-segphosPyridine-pyrroline trisubstituted olefins25 psi H₂, 50 °CNearly quantitative conversion, ≥90% ee. nih.gov
Cinchona alkaloid-based NNP ligands with RuAromatic and heteroaromatic ketonesMild conditionsUp to 99.9% ee for chiral alcohols. rsc.org
(R/S)-RuCl[(p-cymene)(BINAP)]ClN-heteroaryl vinyl ethersMild conditionsGood to excellent enantioselectivities. rsc.org

Palladium catalysts are instrumental in the synthesis of fluorinated piperidines through the hydrogenation of pyridine precursors. A significant challenge in the hydrogenation of pyridines is the potential for catalyst deactivation due to coordination of the nitrogen atom to the palladium surface. mdpi.com This issue can be overcome by converting the pyridine to a pyridinium salt, which prevents this deactivating coordination. mdpi.com

Palladium-on-carbon (Pd/C) is a widely used catalyst for this purpose and has been employed in the synthesis of 4-benzylpiperidine (B145979) hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides. mdpi.com Furthermore, palladium-catalyzed asymmetric hydrogenation has been successfully applied to fluorinated aromatic pyrazol-5-ols by capturing their active tautomers, leading to a variety of pyrazolidinone derivatives with high enantioselectivity. nih.govrsc.org This approach often utilizes a Brønsted acid to promote tautomerization, with the palladium catalyst demonstrating excellent tolerance to acidic conditions. nih.gov

CatalystSubstrateKey StrategyOutcome
Pd/CPyridine derivativesConversion to pyridinium saltPrevents catalyst deactivation. mdpi.com
Pd catalyst with Brønsted acidFluorinated aromatic pyrazol-5-olsCapture of active tautomersHigh enantioselectivity (up to 96% ee). nih.gov

Organocatalytic Mannich-Reductive Cyclization for Piperidine Scaffolds

Organocatalysis offers a metal-free approach to the synthesis of chiral piperidines. One such powerful strategy is the organocatalytic Mannich reaction followed by a reductive cyclization. This method allows for the one-pot synthesis of 2,3-substituted piperidines from simple starting materials like N-PMP aldimine and aqueous glutaraldehyde. rsc.orgnih.gov This formal [4+2] cycloaddition proceeds with high yields and excellent enantioselectivities, often exceeding 99%. rsc.orgnih.gov The practicality of this method has been demonstrated on a gram scale and in the synthesis of functionalized natural product analogs. rsc.orgnih.gov

The reaction is typically catalyzed by a chiral amine, which activates the substrates and controls the stereochemical outcome of the initial Mannich addition. The subsequent reductive cyclization then forms the piperidine ring. This approach has also been extended to the synthesis of spirocyclic compounds containing benzothiazolimine and indanone scaffolds through an asymmetric Mannich/cyclization tandem reaction, achieving high yields and stereoselectivities. mdpi.com

Intramolecular Aza-Michael Reactions for Diastereoselective Piperidine Synthesis

The intramolecular aza-Michael reaction is a powerful tool for constructing nitrogen-containing heterocycles, including piperidines. rsc.orgresearchgate.net This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl or other electron-deficient alkene within the same molecule. ntu.edu.sg When applied in a desymmetrizing process, this method can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgdocumentsdelivered.com

By employing a chiral organocatalyst, such as 9-amino-9-deoxy-epi-hydroquinine, along with a co-catalyst like trifluoroacetic acid, good yields and moderate diastereoselectivity can be achieved. rsc.orgdocumentsdelivered.com Interestingly, the catalyst-to-co-catalyst ratio can be adjusted to selectively favor the formation of either the major or minor diastereoisomer with high levels of enantioselectivity. rsc.orgdocumentsdelivered.com This methodology has been further refined to synthesize a variety of di- and tri-substituted piperidines. researchgate.net A biocatalytic approach using a transaminase to trigger the aza-Michael reaction has also been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. sigmaaldrich.com These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

While direct examples for the synthesis of (2S)-2-(4-fluorophenyl)piperidine using this method are not extensively detailed in seminal literature, the principles can be applied from well-established precedents in piperidine and natural product synthesis. Evans' oxazolidinone auxiliaries, for instance, are widely used for stereoselective alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net In a hypothetical synthesis, an N-acyloxazolidinone derived from a suitable precursor could undergo a diastereoselective conjugate addition to an activated pyridine or a related Michael acceptor, establishing the stereocenter at the 2-position.

Another powerful method involves organometallic chiral auxiliaries, such as the iron acetyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. This auxiliary exerts strong stereochemical control over reactions of attached acyl ligands. iupac.org An α,β-unsaturated acyl complex could undergo a stereoselective Michael addition, followed by cyclization and decomplexation to yield the desired piperidine ring with the correct stereochemistry at the C2 position.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionKey Features
Evans' OxazolidinonesAlkylation, Aldol, Conjugate AdditionForms predictable Z-enolates, leading to high diastereoselectivity in C-C bond formation. researchgate.net
Camphor-derived AuxiliariesDiels-Alder, AlkylationConcave structure provides effective steric shielding to direct incoming reagents.
(R)- or (S)-2-Methyl-2-propanesulfinamideImine Condensation/ReductionForms chiral N-sulfinyl imines which can be reduced or attacked by nucleophiles with high diastereoselectivity.
[(η⁵-C₅H₅)Fe(CO)(PPh₃)] (Iron Acyl)Alkylation, Aldol, Michael AdditionThe chiral iron center provides a highly ordered steric and electronic environment for controlling reactions on the acyl ligand. iupac.org

Diastereoselective Synthetic Pathways for this compound Derivatives

Diastereoselective synthesis is a cornerstone strategy for obtaining enantiomerically pure compounds. This approach involves creating a second chiral center in the molecule to form a pair of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

One effective method involves the diastereoselective synthesis of 2,4-disubstituted piperidines, where the selectivity can be controlled simply by altering the sequence of reactions. nih.gov For instance, the synthesis of chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol can serve as a scaffold. Subsequent chemical manipulation, such as reduction of the lactam, can yield highly functionalized 2-substituted-4-hydroxy piperidines with defined stereochemistry. nih.gov Another advanced strategy is the use of Type II Anion Relay Chemistry (ARC), which provides a modular approach to synthesizing various stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This method allows for significant chemical and stereochemical diversification. nih.gov

Table 2: Examples of Diastereoselective Pathways to Substituted Piperidines

MethodKey Intermediate/ScaffoldStereocontrol ElementOutcomeReference
Zwitterionic Bicyclic LactamsOxazolo[3,2-a]pyridine-5,7(6H)-dioneReduction from the less hindered facecis-2-Methyl-4-hydroxy piperidine as major diastereoisomer nih.gov
Sequential FunctionalizationN-Boc-4-piperidoneOrder of addition of substituentsControl of cis/trans selectivity in 2,4-disubstituted piperidines nih.gov
Anion Relay Chemistry (ARC)Bifunctional linchpins with dithiane moietiesModular assembly of fragmentsAccess to all possible stereoisomers of 2,4,6-trisubstituted piperidines nih.gov

Chemical Resolution Techniques for Enantiomeric Enrichment and Purity

Chemical resolution is a classic and effective method for separating a racemic mixture into its constituent enantiomers. The process involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgmdpi.com These diastereomers can then be separated based on differences in their physical properties, most commonly solubility, which allows for separation by fractional crystallization. mdpi.com

For the resolution of a basic compound like 2-(4-fluorophenyl)piperidine, common chiral resolving agents include enantiomerically pure acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orggoogle.com After separation of the diastereomeric salts, the resolving agent is removed, yielding the enantiomerically enriched amine.

A specific study demonstrated the successful enantiomeric enrichment of a related compound, (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Through a two-fold crystallization process, a mother liquor highly enriched in one enantiomer (95.4-97.6% ee) was obtained. documentsdelivered.comnih.gov Another powerful technique is kinetic resolution. This method involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic starting material. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base system of n-BuLi and (−)-sparteine selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material. whiterose.ac.uk

Table 3: Comparison of Chemical Resolution Techniques for Piperidine Derivatives

TechniqueResolving Agent / SystemPrincipleAchieved Purity (ee)Reference
Fractional CrystallizationChiral acids (e.g., di-benzoyl-L-tartaric acid)Formation and separation of diastereomeric salts with different solubilities.>98% (for ethyl nipecotate derivative) google.com
Fractional CrystallizationNone (self-induced resolution)Crystallization of a racemate from an enantiomerically enriched solution.95.4-97.6% documentsdelivered.comnih.gov
Kinetic Resolutionn-BuLi / (-)-sparteineAsymmetric deprotonation, where one enantiomer reacts faster than the other.High enantiomeric ratios (e.g., 94:6 er) for recovered starting material. whiterose.ac.uk

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability for Academic Research

Asymmetric Catalysis: Methods like the Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts offer an elegant and efficient route. nih.gov This approach can achieve high enantioselectivity (up to 93:7 er) and is chemoselective, leaving other reducible groups intact. nih.gov Such catalytic methods are often preferred for their atom economy and reduction of waste.

Resolution of Racemates: While often considered less elegant than asymmetric synthesis, resolution can be a highly practical and scalable approach, especially if an efficient crystallization can be developed. The synthesis of the racemate is often straightforward, and if a suitable resolving agent is available at a low cost, this can be the most time- and resource-efficient path to obtaining enantiomerically pure material. researchgate.net For example, a scalable synthesis of 2- and 4-substituted benzylpiperidines has been developed based on the catalytic hydrogenation of pyridine precursors over Pd/C, which could be coupled with a resolution step. researchgate.net

Table 4: Comparative Overview of Synthetic Strategies for (2S)-2-Arylpiperidines

StrategyTypical Number of StepsTypical Overall YieldsStereoselectivityScalability Considerations
Asymmetric Hydrogenation2-3 (from pyridine)Moderate to GoodGood to Excellent (up to 93:7 er) nih.govGood; requires high-pressure equipment and specialized catalysts.
Chiral Auxiliary3-5Variable; lowered by protection/deprotection steps.Excellent (>95% de)Moderate; stoichiometry of expensive auxiliary can be a limitation.
Diastereoselective Synthesis3-6ModerateGood to ExcellentDepends on the ease of diastereomer separation.
Chemical Resolution2-4 (from racemate)Good (theoretically max 50% for one enantiomer per cycle)Excellent (>99% ee possible after recrystallization)Good; often scalable and relies on classical techniques. researchgate.net

Strategies for Derivatization and Analog Generation of 2s 2 4 Fluorophenyl Piperidine

Functionalization at the Piperidine (B6355638) Nitrogen (N-alkylation, N-acylation)

The secondary amine of the piperidine ring is a prime site for modification through N-alkylation and N-acylation, offering a straightforward method to introduce a wide variety of substituents and modulate the compound's properties.

N-alkylation is a common strategy to introduce diverse functional groups. This can be achieved through several methods, including reductive amination or nucleophilic substitution with alkyl halides. mdpi.com For instance, N-alkylation of piperidine with substituted benzyl (B1604629) chlorides can be influenced by the nature of the substituents on the benzyl chloride and the reaction conditions. chemicalforums.com The use of milder bases and non-polar solvents can be advantageous in some cases. chemicalforums.com The process of N-alkylation can also be catalyzed by transition metals like iridium, which facilitates the reaction of amines with alcohols through a "borrowing hydrogen" mechanism. google.com

N-acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically achieved by reacting the piperidine with an acyl chloride or anhydride. nih.govgoogle.com For example, the acylation of 1-Boc-piperazine with 4-fluorobenzoyl chloride proceeds almost quantitatively. nih.gov

These modifications at the nitrogen atom can significantly impact a compound's interaction with its biological target and its pharmacokinetic properties.

Modifications on the 4-Fluorophenyl Moiety

Alterations to the 4-fluorophenyl group of (2S)-2-(4-fluorophenyl)piperidine can profoundly influence the compound's biological activity by affecting its binding affinity and selectivity for its target.

Substituent Effects on Biological Activity and Selectivity

In another study, the presence of a methyl sulfone at the para-position of 4-phenylpiperidines did not significantly alter the striatal dopamine (B1211576) metabolite levels compared to a meta-substitution, indicating that the position of certain substituents can have varied effects on biological outcomes. nih.gov The unique properties of the piperidine ring, when combined with various molecular fragments, allow for the creation of new compounds with a wide range of potential pharmacological effects, including applications in oncology and central nervous system disorders. clinmedkaz.org

Introduction of Stereodefined Substituents on the Piperidine Ring (excluding C2)

Introducing substituents at positions other than C2 on the piperidine ring with defined stereochemistry is a sophisticated strategy to explore the three-dimensional space of the binding pocket and refine molecular interactions.

Rhodium-catalyzed C-H insertion reactions provide a powerful tool for the site-selective and stereoselective functionalization of the piperidine ring. nih.govresearchgate.net The choice of catalyst and the nature of the nitrogen-protecting group can direct the functionalization to either the C2 or C4 position. nih.govresearchgate.net Specifically, C-H functionalization of N-Boc-piperidine with certain rhodium catalysts can generate 2-substituted analogs, while using N-α-oxoarylacetyl-piperidines in combination with a different rhodium catalyst leads to 4-substituted analogs. nih.govresearchgate.netnih.gov

The synthesis of 3-substituted analogs can be achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govresearchgate.netnih.gov This multi-step approach allows for the precise installation of substituents at the C3 position.

A diversity-oriented synthesis (DOS) protocol has also been developed for creating 2,4,6-trisubstituted piperidines. This method utilizes a modular approach to generate all possible stereoisomers of the piperidine scaffold, enabling extensive exploration of stereochemical diversity. nih.gov

Regioselective and Stereoselective Functionalization Methodologies

Achieving regioselectivity and stereoselectivity in the functionalization of the piperidine ring is crucial for developing potent and specific drug candidates.

Catalyst-controlled reactions are at the forefront of these methodologies. As mentioned earlier, rhodium-catalyzed C-H insertions allow for selective functionalization at C2 or C4, depending on the catalyst and protecting group employed. nih.govresearchgate.netresearchgate.net The use of specific chiral dirhodium tetracarboxylate catalysts can significantly enhance both diastereoselectivity and enantioselectivity of the C2-functionalization. nih.gov

For C4 functionalization, steric shielding at the C2 position by the catalyst and the nitrogen protecting group can override the electronic preference for C2, making the C4 position accessible. researchgate.net Furthermore, the dual reactivity of acyl azides can be harnessed for selective C-C or C-N amidation under rhodium or ruthenium catalysis, respectively, providing another avenue for regioselective functionalization. researchgate.net

These advanced synthetic methods provide the tools necessary to systematically modify the this compound scaffold and investigate the impact of these changes on biological activity.

Mechanistic Pharmacological Investigations of 2s 2 4 Fluorophenyl Piperidine and Its Analogs Pre Clinical, Non Human Models

In Vitro Target Identification and Receptor Binding Affinity Profiling

The in vitro pharmacological profile of (2S)-2-(4-fluorophenyl)piperidine and its structural analogs has been characterized through a series of target identification and receptor binding affinity studies. These investigations are crucial for elucidating the molecular targets that mediate the compound's biological effects. The primary focus has been on monoamine transporters, with additional characterization at sigma receptors and other neurotransmitter systems.

Analogs of this compound have demonstrated significant interaction with the dopamine (B1211576) transporter (DAT), a key protein in regulating dopaminergic neurotransmission. nih.gov Cocaine, a well-known psychostimulant, exerts its effects by binding to DAT and inhibiting the reuptake of dopamine. nih.gov Atypical DAT inhibitors, in contrast, are being explored for their therapeutic potential in treating substance use disorders. nih.gov

Studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which include piperidine-containing analogs, revealed high affinity for DAT. The replacement of a piperazine (B1678402) ring with a piperidine (B6355638) ring system was well-tolerated, yielding compounds with Kᵢ values at DAT ranging from 3 to 382 nM. nih.gov For instance, the piperidine sulfinyl analogue 20d showed a high affinity with a Kᵢ of 2.64 nM, slightly higher than its precursor 19d (Kᵢ = 5.83 nM). nih.gov

Further investigations into bis(4′-fluorophenyl)amine analogues identified compounds with high potency and selectivity for DAT. mdma.ch Compound 19 from this series was particularly potent, with a Kᵢ value of 8.5 nM for DAT. mdma.ch The stereochemistry of these analogs can also significantly influence their affinity and selectivity. In a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, analogues with an S configuration at the hydroxyl group were found to be more selective for DAT over the serotonin (B10506) transporter (SERT). nih.gov

CompoundTargetKᵢ (nM)
Piperidine sulfinyl analogue 20d DAT2.64
Precursor 19d DAT5.83
bis(4′-fluorophenyl)amine analogue 19 DAT8.5
bis(4′-fluorophenyl)amine analogue 10 DAT77
bis(4′-fluorophenyl)amine analogue 17 DAT28
RimcazoleDAT224
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b )DAT-
Homopiperazine (B121016) phenyl-2-propanol sulfinyl compound 12b DAT8.37
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines ((+)-11)DATHigh

The serotonin transporter (SERT) is another critical target for many psychoactive compounds. Several analogs of this compound have been evaluated for their binding affinity at SERT to determine their selectivity profile.

In the series of bis(4′-fluorophenyl)amine analogues, compound 19 demonstrated a 94-fold selectivity for DAT over SERT. mdma.ch Other analogues, 10 and 17 , showed even greater selectivity, with 170-fold and 140-fold preference for DAT over SERT, respectively. mdma.ch Similarly, the homopiperazine phenyl-2-propanol sulfinyl compound 12b exhibited a 421-fold preference for DAT over SERT. nih.gov

Conversely, other structural analogs have been designed as serotonin-selective reuptake inhibitors (SSRIs). A series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines showed micromolar affinity for SERT, with IC₅₀ values of 1.45 µM, 3.27 µM, and 9.56 µM for compounds 10 , 11 , and 12 respectively. nih.gov While these compounds are less potent than typical SSRIs, these findings support the concept of hybridizing an SSRI pharmacophore with that of other agents. nih.gov

Some advanced research has identified high-affinity allosteric inhibitors for SERT, such as Lu AF60097, which contains a piperidine moiety. nih.gov This compound binds to a secondary, allosteric site (S2) in the extracellular vestibule of SERT, distinct from the primary substrate binding site (S1). nih.gov This allosteric modulation represents a sophisticated mechanism for influencing transporter function. nih.gov

CompoundTargetKᵢ (nM)Selectivity (SERT/DAT)IC₅₀ (µM)
bis(4′-fluorophenyl)amine analogue 19 SERT-94-
bis(4′-fluorophenyl)amine analogue 10 SERT-170-
bis(4′-fluorophenyl)amine analogue 17 SERT-140-
Homopiperazine phenyl-2-propanol sulfinyl compound 12b SERT-421-
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine HCl salt 10 SERT--1.45
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine HCl salt 11 SERT--3.27
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine HCl salt 12 SERT--9.56

Sigma receptors, classified as σ₁ and σ₂, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for neuropsychiatric and anticancer drugs. nih.govnih.gov Molecules containing piperidine or piperazine structures have frequently shown high binding affinity for sigma receptors. nih.gov

A series of bis(4′-fluorophenyl)amine analogues were evaluated for their affinity at both DAT and σ₁ receptors. mdma.ch While some compounds were highly selective for DAT, others, like analogues 10 and 17 , were essentially equipotent at both DAT and σ₁ receptors. mdma.ch Analogue 17 had a Kᵢ of 28 nM at DAT and 13 nM at σ₁ receptors. mdma.ch This dual-target profile is being explored for the development of novel therapeutics. mdma.ch A patent has also described 4-(4-fluorophenylmethyl)-piperidines possessing affinity for both sigma and D2 receptors. google.com

Interestingly, a study on phenethylpiperidines as anti-prion compounds, which are also known to bind to sigma receptors, found that their anti-prion activity was surprisingly independent of σ₁R and σ₂R binding. nih.gov This suggests that while these compounds bind to sigma receptors, this interaction may not be responsible for all of their observed pharmacological effects. nih.gov

CompoundTargetKᵢ (nM)
bis(4′-fluorophenyl)amine analogue 17 σ₁ Receptor13
bis(4′-fluorophenyl)amine analogue 10 σ₁ Receptor124

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are major drug targets. nih.gov They mediate cellular responses to a wide array of extracellular signals. nih.govresearchgate.net The interaction of piperidine derivatives with GPCRs other than the dopamine and serotonin receptors has been noted. For example, a patent for 4-(4-fluorophenylmethyl)-piperidines describes their affinity for the D2 dopamine receptor, a class A GPCR. google.com The functional dynamics of GPCRs, including the stabilization of specific conformations by ligands, are key to their mechanism of action. nih.govnih.gov

Ion channels, which are pore-forming membrane proteins that control ion flow, are another major class of drug targets. nih.gov Dysfunction of ion channels can lead to numerous diseases. nih.gov While direct, comprehensive screening data for this compound across a wide range of GPCRs and ion channels is not extensively detailed in the provided context, the known interactions with monoamine transporters (which are structurally distinct from GPCRs and ion channels) and the D2 receptor highlight the potential for broader polypharmacology.

The inhibitory activity of piperidine-containing compounds has been evaluated against several enzymes.

Cholinesterases and α-Glucosidase: A study on azinane (piperidine) triazole-based derivatives reported their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov These enzymes are therapeutic targets for Alzheimer's disease and diabetes, respectively. nih.gov Methyl phenyl-substituted derivatives 12d and 12m were identified as potent inhibitors, with IC₅₀ values against BChE of 0.017 ± 0.53 µM and 0.038 ± 0.50 µM, respectively. nih.gov

Kinases: Certain piperidine derivatives have been shown to inhibit protein kinases. A piperidine sulfonamide derivative, 4-(2-HYDROXYBENZYLAMINO)-N-(3-(4-FLUOROPHENOXY)PHENYL)PIPERIDINE-1-SULFONAMIDE , was identified as an inhibitor of p38α MAP kinase (Mitogen-activated protein kinase 14). drugbank.com Additionally, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated as inhibitors of ALK5, a transforming growth factor-β (TGF-β) type I receptor kinase. researchgate.net Compound 11e from this series proved to be a highly potent and selective ALK5 inhibitor. researchgate.net

CompoundEnzyme TargetIC₅₀ (µM)
Methyl phenyl derivative 12d BChE0.017 ± 0.53
Methyl phenyl derivative 12m BChE0.038 ± 0.50
Methyl phenyl derivative 12d AChE0.73 ± 0.54
Methyl phenyl derivative 12d α-glucosidase36.74 ± 1.24
Methyl phenyl derivative 12d Urease19.35 ± 1.28
4-(2-HYDROXYBENZYLAMINO)-N-(3-(4-FLUOROPHENOXY)PHENYL)PIPERIDINE-1-SULFONAMIDE p38α MAP kinase-
Imidazole derivative 11e ALK5Potent

Cellular Assays for Elucidating Mechanisms of Action

Cellular assays provide a functional context for the binding affinities observed in vitro, helping to elucidate the downstream consequences of target engagement.

For piperidine derivatives with anticancer properties, cellular assays have been instrumental. For example, the piperidine derivative CLEFMA was shown to induce redox homeostasis in H441 lung adenocarcinoma cells without affecting normal lung cells. nih.gov Another derivative, DTPEP, was found to inhibit cell proliferation in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by inducing cell cycle arrest in the G0/G1 phase. nih.gov Similarly, 2-amino-4-(1-piperidine) pyridine (B92270) inhibited the proliferation of colon cancer cells (HT29 and DLD-1) and arrested the cell cycle in the G1/G0 phase. nih.gov

In the context of neuroscience, an analog, Vacquinol-1, was shown to induce cell death in glioblastoma cells through a mechanism of catastrophic vacuolization. nih.gov For compounds targeting kinases, cell-based luciferase reporter assays have been used to confirm enzyme inhibition within a cellular environment. researchgate.net Furthermore, in vitro cell binding studies using radiolabeled compounds like [¹⁸F]FEt-PPZ in U-87 MG glioma and B16F10 melanoma cells have been used to confirm specific uptake and binding to targets like the σ₁ receptor. nih.gov

These cellular studies are critical for bridging the gap between molecular binding events and the ultimate physiological or pathophysiological response, providing a clearer understanding of the mechanisms of action for this compound and its analogs.

Compound Names Table

Abbreviation/NumberFull Chemical Name
This compound This compound
CFT 2β-carbomethoxy-3β-[4-fluorophenyl]-tropane
CLEFMA 4-[3,5-bis(2-chlorobezylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid
DTPEP 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine
[¹⁸F]FEt-PPZ 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone
Lu AF60097 (S)-1-(4-fluorophenyl)-1-(3-(4-(2-oxo-1,2-dihydroquinolin-7-yl)piperidin-1-yl)propyl)-1,3-dihydroisobenzofuran-5-carboxamide
Vacquinol-1 2-(4-Chlorophenyl)quinolin-4-ylmethanol

Ligand-Gated Ion Channel Modulation

The interaction of 2-phenylpiperidine (B1215205) analogs with ligand-gated ion channels (LGICs) has been a subject of significant research, particularly focusing on the nicotinic acetylcholine (B1216132) receptors (nAChRs) and γ-aminobutyric acid type A (GABA-A) receptors. These channels are critical for fast synaptic transmission in the central nervous system.

Nicotinic Acetylcholine Receptors (nAChRs): Analogs of the specified compound have demonstrated notable activity at various nAChR subtypes. For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues were synthesized and evaluated for their pharmacological properties. These compounds displayed high affinity for the α4β2-nAChR subtype but low affinity for the α7-nAChR. Electrophysiological studies revealed that these analogues act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov The α4β2 subtype, being the most abundant in the brain, is a key target in studies of nicotine (B1678760) addiction. nih.gov Further research into piperidine-containing compounds has identified them as positive allosteric modulators (PAMs) of α4β2 nAChRs, which can enhance the receptor's response to acetylcholine. researchgate.net The activity of epibatidine (B1211577) analogs has been shown to be dependent on the specific subunit composition of the nAChRs, with different effects observed on high-sensitivity versus low-sensitivity receptor isoforms. nih.gov

GABA-A Receptors: The GABA-A receptor is another major LGIC target for piperidine-containing molecules. Piperine, a naturally occurring piperidine alkaloid, and its synthetic derivatives have been shown to modulate GABA-A receptors. nih.gov Studies using the two-microelectrode voltage-clamp technique in Xenopus laevis oocytes expressing different GABA-A receptor subtypes found that piperine's modulatory effect does not require the presence of a γ2S-subunit, suggesting an interaction site involving only the α and/or β subunits. nih.gov

A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which share the 4-fluorophenyl moiety with the primary compound of interest, were identified as positive allosteric modulators at the α1β2γ2 GABA-A receptor. nih.gov Molecular docking studies suggest that these compounds preferentially interact with the α1/γ2 interface of the receptor. nih.gov Furthermore, piperidine-4-sulfonic acid has been identified as a potent GABA agonist, underscoring the versatility of the piperidine scaffold in targeting this receptor system. medchemexpress.com

Table 1: Activity of this compound Analogs at Ligand-Gated Ion Channels

Compound Class/Analog Target LGIC Activity Model System
2'-Fluoro-3'-(substituted phenyl)deschloroepibatidines α4β2, α3β4, α7 nAChRs Antagonist In vitro electrophysiology
Piperidine-containing compounds α4β2 nAChRs Positive Allosteric Modulator Not specified
Piperine and derivatives GABA-A Receptors Modulator Xenopus oocytes
2-(4-Fluorophenyl)-1H-benzo[d]imidazoles α1β2γ2 GABA-A Receptor Positive Allosteric Modulator In vitro assays, molecular docking
Piperidine-4-sulfonic acid GABA Receptors Agonist In vitro binding assays

Cellular Uptake and Efflux Mechanisms

The ability of a compound to enter cells and its susceptibility to efflux pumps are critical determinants of its pharmacological activity. Studies on analogs of this compound have shed light on these mechanisms, particularly involving the P-glycoprotein (P-gp) efflux pump.

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics from cells, contributing to multidrug resistance in cancer and limiting drug penetration into the brain. An in vivo study in mice evaluated a radiolabeled piperidine derivative, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine. The results showed that pretreatment of the animals with Cyclosporin A, a known P-gp inhibitor, significantly increased the brain uptake of the tracer. This finding indicates that the compound is a substrate for P-gp pumps, which actively transport it out of the brain. nih.gov

Other research has focused on developing piperazine derivatives as efflux pump inhibitors (EPIs) to overcome antibiotic resistance in bacteria. nih.gov For instance, arylpiperazine compounds have been shown to inhibit RND (Resistance-Nodulation-Cell Division) family efflux pumps in Gram-negative bacteria. nih.gov While distinct from mammalian P-gp, this research highlights the role of the piperidine/piperazine scaffold in interactions with cellular transport proteins.

Table 3: Involvement of this compound Analogs in Cellular Transport

Compound/Analog Transporter Role of Compound Implication Model System
[¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine P-glycoprotein (P-gp) Substrate Brain penetration is limited by active efflux. Mice (in vivo)
Arylpiperazine derivatives Bacterial RND Efflux Pumps Inhibitor Potential to reverse antibiotic resistance. Bacteria (in vitro)

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The piperidine scaffold is a common feature in many compounds investigated for anticancer properties. A wide range of in vitro studies have demonstrated the antiproliferative activity of piperidine and piperazine analogs against various human cancer cell lines.

Piperidine derivatives have shown broad therapeutic potential against multiple cancers, including breast, ovarian, prostate, and lung cancer. nih.gov For example, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) adenocarcinoma cell lines. One compound featuring a sulfonyl spacer exhibited potent cytotoxic activity with IC₅₀ values ranging from 0.31 to 5.62 μM. Mechanistic studies on this compound revealed that it induced apoptosis and caused cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net

Similarly, piperazine-substituted compounds have been explored as potential anticancer agents. A study on 4-acyl-2-substituted piperazine urea (B33335) derivatives identified compounds with selective cytotoxic activity against MCF-7 breast cancer cells and A549 lung cancer cells, while showing lower cytotoxicity towards normal cell lines. nih.gov Another study found that piperazine-substituted pyranopyridines exhibited antiproliferative effects at micromolar and submicromolar concentrations across a panel of tumor cell lines, with cytotoxicity being mediated through the induction of apoptosis. mdpi.com

Table 4: In Vitro Antiproliferative Activity of Piperidine and Piperazine Analogs

Compound Class Cancer Cell Line(s) Potency (IC₅₀) Mechanism of Action
Spiro[chroman-2,4'-piperidin]-4-one derivatives MCF-7 (Breast), A2780 (Ovarian), HT-29 (Colorectal) 0.31 - 5.62 μM Apoptosis induction, G2/M cell cycle arrest
4-Acyl-2-substituted piperazine urea derivatives MCF-7 (Breast), A549 (Lung) Not specified Selective cytotoxicity
Piperazine-substituted pyranopyridines Various tumor cell lines Submicromolar to micromolar Apoptosis induction

Antiviral Activity (In Vitro)

The structural motifs found in this compound, namely the piperidine ring and the fluoro-aromatic group, are present in various compounds investigated for antiviral activity.

Piperidine alkaloids isolated from the flowers of Senna spectabilis have demonstrated potential as antiviral agents. In vitro assays showed that these compounds possess activity against the Chikungunya virus (CHIKV), encouraging further investigation. nih.gov

More broadly, the strategy of fluorination is well-established in the development of antiviral drugs, particularly nucleoside analogs. nih.gov These compounds often act by targeting viral polymerases. For instance, 4′-substituted-2′-deoxy-2′-fluoro cytidine (B196190) nucleoside analogs have been synthesized and evaluated for antiviral properties. nih.gov While not direct piperidine derivatives, this line of research highlights the importance of the fluorine substitution in achieving antiviral effects. Similarly, other synthetic compounds incorporating a piperidine or related heterocyclic scaffold have been tested against a range of viruses. For example, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides showed inhibitory activity against the Yellow Fever Virus (YFV) at concentrations ≤10 μg/mL, with low cytotoxicity.

Table 5: In Vitro Antiviral Activity of Related Compound Classes

Compound Class/Source Target Virus Key Findings Model System
Piperidine alkaloids from Senna spectabilis Chikungunya virus (CHIKV) Showed potential antiviral activity. In vitro viral infection assays
Fluorinated nucleoside analogs Various (e.g., HIV, HCV, RSV) Fluorination is a key strategy for potent polymerase inhibitors. In vitro viral replication assays
Triazine-carbothioamide derivatives Yellow Fever Virus (YFV) Inhibitory activity at ≤10 μg/mL with high selectivity indices. Viral cytopathic effect reduction assay

In Vivo Pharmacological Evaluation in Animal Models (Mechanistic Focus)

Assessment of Receptor Occupancy in Rodent Brain

Assessing the extent to which a compound binds to its intended target in the brain (receptor occupancy) is a crucial step in preclinical drug development. This is often accomplished using molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or through ex vivo autoradiography and biodistribution studies in animal models.

Studies on structural analogs of this compound provide insight into this process. The in vivo biodistribution of a SPECT tracer, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, was evaluated in mice. Brain uptake of the tracer was observed, with a maximum value of 0.96% of the injected dose per gram (%ID/g) at 30 seconds post-injection. However, the regional distribution in the rat brain did not align with the known distribution of its intended target, the dopamine transporter (DAT), suggesting off-target binding or other confounding factors. nih.gov

Another study evaluated a PET tracer for the sigma-1 receptor, [(¹⁸F]SFE), which contains a piperidine core, in awake rats. The tracer showed high brain uptake, with regional concentrations reaching 1.86 %ID/g in the occipital cortex. Crucially, blocking studies were performed where a non-radioactive drug was pre-administered to saturate the sigma-1 receptors. In these studies, a large reduction (>80%) in the binding of [(¹⁸F]SFE) was observed in specific brain regions, demonstrating that the tracer binds to its target in a saturable and specific manner. This provides direct evidence of receptor occupancy in vivo.

Furthermore, the abuse potential of a related compound, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), was investigated in rats. While not a direct receptor occupancy study, this work provided mechanistic in vivo evidence of target engagement. After intravenous self-administration, there were significant alterations in the expression of the dopamine transporter (DAT) and the D1 receptor in the nucleus accumbens, a key brain region for reward. nih.gov This demonstrates that the compound engages with the dopaminergic system in vivo to produce downstream molecular changes.

Table 6: In Vivo Receptor Engagement Studies of Analogs in Rodent Brain

Compound/Tracer Target Key Findings Animal Model
[¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine Dopamine Transporter (DAT) Showed brain uptake but distribution did not match target; identified as a P-gp substrate. Mouse, Rat
[(¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([(¹⁸F]SFE) Sigma-1 Receptor High brain uptake and >80% saturable binding in blocking studies, confirming specific receptor occupancy. Rat
1-(1-(4-Fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) Dopaminergic System Altered expression of DAT and D1 receptors in the nucleus accumbens following self-administration. Rat

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Animal Systems

The investigation of pharmacokinetic (PK) and pharmacodynamic (PD) relationships is crucial for understanding a compound's therapeutic potential and mechanism of action. nih.gov In preclinical animal models, these studies establish a link between the concentration of a drug in the body over time and its observed effects. nih.gov For derivatives and analogs of this compound, PK/PD studies in rodents have been instrumental in characterizing their in vivo activity. nih.govnih.gov

A study on spiro[chromane-2,4'-piperidine] derivatives, including a compound with a 4-fluorobenzyl substituent, highlighted the importance of pharmacokinetic properties for in vivo efficacy. In these investigations, selected compounds underwent in vivo PK studies in mice. The results demonstrated that derivatives with improved pharmacokinetic profiles, such as lower clearance rates, increased half-lives, and higher area under the curve (AUC) values after both intravenous and oral administration, correlated with superior in vivo antitumor activity in a xenograft model. nih.gov

In another study focusing on the sigma receptor ligand 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734), its pharmacokinetic profile was examined in mouse brain. Following intravenous injection, the specific binding of [³H]DuP 734 in the brain reached its peak at 1 hour and remained at this level for up to 4 hours. Conversely, the plasma concentration of the compound decreased rapidly, indicating distinct pharmacokinetic behaviors between the brain and plasma. nih.gov This research underscores that in vitro binding affinity may not always predict in vivo receptor occupancy, emphasizing the importance of in vivo PK/PD studies. nih.gov

The development of mechanism-based PK/PD models allows for the integration of data from in vitro assays and preclinical animal studies to better anticipate clinical outcomes. nih.govnih.gov Such models are essential for quantitatively assessing the potency and efficacy of new chemical entities and for translating preclinical findings to potential human applications. nih.gov

Table 1: Pharmacokinetic Parameters of a Spiro[chromane-2,4'-piperidine] Derivative with a 4-Fluorobenzyl Substituent in Mice

Parameter Intravenous Administration Oral Administration
Clearance Rate Lower N/A
Half-life (t½) Increased Increased
AUC Higher Higher

Data derived from a study on spiro[chromane-2,4'-piperidine] derivatives, which included a 4-fluorobenzyl analog. The study noted these improved PK characteristics correlated with superior in vivo antitumor activity compared to the lead compound. nih.gov

Neurobehavioral Paradigms for Mechanistic Insights (e.g., locomotor activity, drug self-administration in rodents)

Neurobehavioral assays in rodents are fundamental tools for evaluating the central nervous system (CNS) effects of novel compounds. nih.gov These paradigms, including locomotor activity and drug self-administration, provide insights into the potential for psychomotor stimulation and abuse liability. nih.govnih.gov

Studies on analogs of this compound have utilized these models to characterize their behavioral profiles. For instance, the phencyclidine (PCP) derivative 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) was evaluated for its psychomotor, rewarding, and reinforcing properties in rodents. nih.gov In an open-field test, intraperitoneal administration of 4'-F-PCP significantly increased locomotor and rearing activities in mice. Furthermore, this compound induced conditioned place preference (CPP), indicating rewarding effects. nih.gov In a drug self-administration paradigm, rats intravenously self-administered 4'-F-PCP, demonstrating its reinforcing properties. These behavioral effects were linked to the activation of dopaminergic neurotransmission and downstream signaling pathways in the nucleus accumbens. nih.gov

In contrast, other related compounds have been shown to lack significant psychomotor effects. The 5-HT₂ₐ receptor inverse agonist N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) was tested for its effects on spontaneous and induced hyperactivity in mice. At certain doses, ACP-103 reduced the hyperactivity induced by the NMDA receptor antagonist MK-801, consistent with an antipsychotic-like profile. researchgate.net Similarly, the potent N-methyl-D-aspartate (NMDA) antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606) appears to lack the psychomotor stimulant effects often seen with other nonselective NMDA antagonists. nih.gov

Locomotor activity is a common screening tool for assessing potential CNS side effects. nih.gov These tests can be automated using systems that detect movement via infrared beams or mechanical vibrations, allowing for quantitative measurement of both horizontal and vertical activity. nih.gov Such assessments are critical in early drug development to compare the neurobehavioral profiles of different compounds. nih.gov

Table 2: Neurobehavioral Effects of a this compound Analog (4'-F-PCP) in Rodents

Behavioral Paradigm Species Key Finding Implication
Open-Field Test Mice Significantly increased locomotor and rearing activity. nih.gov Psychomotor stimulation. nih.gov
Conditioned Place Preference (CPP) Mice Increased time spent in the drug-paired chamber. nih.gov Rewarding properties. nih.gov
Intravenous Self-Administration Rats Significantly enhanced self-administration under fixed and progressive ratio schedules. nih.gov Reinforcing properties/Abuse potential. nih.gov

This table summarizes findings for the analog 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP). nih.gov

Analgesic Activity Mechanisms in Rodent Models

Rodent models of pain are essential for discovering and characterizing novel analgesics. nih.govnih.gov These models use various noxious stimuli—thermal, mechanical, or chemical—to assess the antinociceptive properties of test compounds. mdpi.comsygnaturediscovery.com Commonly used assays include the tail-flick test, which measures response to a thermal stimulus and is indicative of centrally mediated analgesia, and the formalin test, which models both acute neurogenic pain and persistent inflammatory pain. mdpi.comsygnaturediscovery.comnih.gov

The formalin test is particularly informative as it has two distinct phases. mdpi.comsygnaturediscovery.com The early, or neurogenic, phase results from the direct activation of nociceptors, while the late, or inflammatory, phase involves a more complex process of peripheral and central sensitization. mdpi.comsygnaturediscovery.com The ability of a compound to inhibit the second phase is considered relevant for predicting efficacy against chronic pain states. sygnaturediscovery.com

While specific studies on the analgesic mechanisms of this compound are not detailed in the provided search results, research on related structures and general pain pharmacology provides a framework for potential mechanisms. For example, novel pyrrolo[3,4-d]pyridazinone derivatives have demonstrated dose-dependent antinociceptive activity in both the tail-flick and formalin tests in rodents. mdpi.com These compounds were shown to increase pain latency in the tail-flick test and reduce licking time in both phases of the formalin test, suggesting both central and peripheral mechanisms of action. mdpi.com Their activity in the late phase of the formalin test points to an ability to attenuate inflammatory pain. mdpi.com

The mechanisms underlying pain are complex and can involve inflammatory, ischemic, and neuropathic components. nih.gov Animal models that mimic these conditions, such as those involving the injection of inflammatory agents like carrageenan or the creation of a surgical incision, are used to test the efficacy of potential analgesics against different types of pain. nih.govnih.gov The effectiveness of a broad spectrum of analgesics in these rodent models has shown a consistent correspondence to their effectiveness in humans. nih.gov

Table 3: Common Rodent Pain Models and Their Mechanistic Implications

Pain Model Type of Stimulus Primary Pain Type Modeled Mechanistic Insight
Tail-Flick Test Thermal (Radiant Heat) Acute, Nociceptive Primarily spinal reflex, indicative of central analgesic action. mdpi.comnih.gov
Formalin Test (Early Phase) Chemical (Formalin Injection) Acute, Neurogenic Direct activation of nociceptors. mdpi.comsygnaturediscovery.comnih.gov
Formalin Test (Late Phase) Chemical (Formalin Injection) Inflammatory, Persistent Peripheral and central sensitization, inflammatory response. mdpi.comsygnaturediscovery.comnih.gov
Carrageenan-Induced Paw Edema Chemical (Carrageenan Injection) Acute, Inflammatory Tissue injury, inflammation, primary and secondary hyperalgesia. nih.gov
Plantar Incision Model Mechanical (Surgical Cut) Postoperative Non-evoked guarding behavior, hyperalgesia following tissue injury. nih.gov

Structure Activity Relationship Sar and Computational Studies of 2s 2 4 Fluorophenyl Piperidine Analogs

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For phenylpiperidine derivatives, including the (2S)-2-(4-fluorophenyl)piperidine scaffold, several key pharmacophoric elements have been identified as crucial for their interaction with various biological targets, such as transporters and receptors.

The fundamental pharmacophore for many biologically active phenylpiperidines consists of:

A basic nitrogen atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate) in the target's binding pocket.

A hydrophobic aromatic ring: The phenyl group engages in hydrophobic and aromatic stacking interactions (π-π interactions) with hydrophobic pockets within the receptor or transporter.

A specific spatial relationship: The distance and orientation between the basic nitrogen and the center of the aromatic ring are critical for optimal binding.

Studies on various analogs have further refined this model. For instance, in a series of 4-phenylpiperidine (B165713) derivatives acting as µ-opioid agonists, a pharmacophore model was developed that highlighted the importance of specific hydrophobic regions, a positive ionizable region, and hydrogen bond acceptor sites for analgesic activity. nih.govnih.gov Similarly, for analogs of GBR 12909, a potent dopamine (B1211576) transporter (DAT) ligand, the distance between the two aromatic rings and the piperidine nitrogen was found to be a key determinant of binding affinity. nih.gov The preference for electron-rich aromatic systems has also been noted in some series, where analogs with electron-withdrawing groups were found to be inactive. dndi.org

The general pharmacophoric features for bioactive 2-phenylpiperidine (B1215205) analogs can be summarized in the following table:

Pharmacophoric FeatureDescriptionImportance for Activity
Basic Amine Center The piperidine nitrogen, which is typically protonated.Forms critical ionic or hydrogen bond interactions with the target protein.
Aromatic Moiety The (4-fluorophenyl) group.Engages in hydrophobic, van der Waals, and π-stacking interactions.
Hydrophobic Core The overall shape and size of the molecule.Ensures a snug fit within the binding pocket of the target.
Hydrogen Bond Acceptors/Donors Substituents on the piperidine or phenyl ring.Can form additional hydrogen bonds, enhancing binding affinity and selectivity.
Stereochemistry The 3D arrangement of atoms, particularly at the C2 position.Significantly influences how the molecule fits into the chiral binding site of the target.

Impact of Stereochemistry on Target Affinity and Selectivity

Chirality plays a pivotal role in the biological activity of 2-phenylpiperidine analogs. The (2S) configuration of 2-(4-fluorophenyl)piperidine (B1364552) specifies a particular three-dimensional arrangement of the phenyl group relative to the piperidine ring. This stereochemistry is often crucial for high-affinity and selective binding to biological targets, which are themselves chiral macromolecules.

Research has consistently demonstrated that enantiomers of 2-arylpiperidine derivatives can exhibit significant differences in their potency and selectivity. For example, in a study of potent dopamine D3 receptor ligands, the enantiomers of a racemic compound showed differential activity, with the (-)-enantiomer displaying higher affinity at both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This highlights that the precise orientation of the phenyl group, as dictated by the stereocenter at the 2-position, is critical for optimal interaction with the receptor's binding site.

Similarly, studies on other chiral piperidine derivatives have shown that biological activity often resides primarily in one enantiomer. For instance, the calcium-antagonistic and hypotensive activities of optical isomers of a complex piperidine-containing compound were found to be mainly dependent on the absolute configuration at a stereogenic center in the dihydropyridine (B1217469) ring. nih.gov While little variation was observed for basicity or lipophilicity between diastereomers of certain N-alkyl-piperidine-2-carboxamides, more pronounced differences were seen in their melting points and oxidative degradation rates, indicating that stereochemistry can also influence physicochemical and metabolic properties. researchgate.net

The differential activity between stereoisomers underscores the importance of a three-point attachment model for ligand-receptor interactions, where the specific spatial arrangement of key functional groups is necessary for a productive binding event.

Role of Fluorination on Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. researchgate.netnih.gov The fluorine atom in this compound, located at the para-position of the phenyl ring, significantly influences its molecular recognition and biological activity.

Key effects of fluorination include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution of the aromatic system. This can affect the strength of π-π stacking and other electronic interactions with the target protein. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is very strong and stable. Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. nih.govmdpi.com In some cases, simple phenyl and para-fluoro analogs have shown a notable increase in metabolic stability in mouse liver microsomes. dndi.org

Alteration of Lipophilicity: Fluorination can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. While monofluorination of an alkyl group can decrease lipophilicity, fluoro-arenes are often more lipophilic. nih.gov This change in lipophilicity can influence how the molecule partitions into the hydrophobic pockets of a target protein.

Specific Interactions: The polarized C-F bond can participate in specific, non-covalent interactions, such as orthogonal multipolar interactions (e.g., C–F···C=O), which can contribute to binding affinity and selectivity. nih.gov

Studies have shown that the presence and position of a halogen substituent on the phenyl ring can be essential for inhibitory effects on biological targets. polyu.edu.hkpolyu.edu.hk For example, in a series of dopamine transporter ligands, fluoro-substituted compounds were generally among the most active and selective. nih.gov However, the effect of fluorination is not always beneficial; in one study of sigma receptor ligands, a 4-fluorophenyl-substituted derivative was the poorest ligand in its series. nih.gov This demonstrates that the impact of fluorination is highly context-dependent and is influenced by the specific topology of the target's binding site.

Computational Chemistry for SAR and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into structure-activity relationships and predicting the mechanisms of action of novel compounds. For this compound analogs, various computational techniques have been employed to rationalize their biological activities and guide the design of new, more potent derivatives.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.

For piperidine derivatives, several QSAR studies have been successfully conducted. These studies often employ methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS) to build predictive models. researchgate.netnih.govresearchgate.net For example, a QSAR study on 4-phenylpiperidine derivatives acting as mu-opioid agonists was performed using a neural network method, which led to the development of a predictive model and a pharmacophore hypothesis. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods are used to build a model that correlates a subset of these descriptors with biological activity.

Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development). nih.govlongdom.orgresearchgate.net

Successful QSAR models for piperidine analogs have achieved high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive ability. nih.govresearchgate.netnih.gov These models can provide valuable insights into the structural features that are either beneficial or detrimental to activity, thereby guiding the rational design of new analogs.

Table of QSAR Model Validation Parameters:

ParameterDescriptionTypical Good Value
r² (Correlation Coefficient) Measures the goodness of fit of the model for the training set.> 0.6
q² or R²cv (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
r²pred (Predictive r²) Measures the predictive ability of the model for an external test set.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is instrumental in understanding the specific interactions that govern ligand binding and can explain the observed SAR at a molecular level.

For this compound and its analogs, docking studies have been used to visualize their binding modes within the active sites of various targets. mdpi.comnih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For instance, docking studies can show how the protonated piperidine nitrogen interacts with an acidic residue and how the 4-fluorophenyl group fits into a hydrophobic pocket.

The process of a typical docking study includes:

Preparation of the Receptor and Ligand: 3D structures of the target protein and the ligand are prepared, which includes adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions. tandfonline.com

Docking studies have been successfully used to explain the SAR of various piperidine derivatives, including their selectivity for different receptor subtypes. nih.govnih.gov The insights gained from these simulations can guide the design of new analogs with improved affinity and selectivity by suggesting modifications that enhance favorable interactions or remove unfavorable ones.

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic nature of ligand-receptor interactions. nih.govresearchgate.net

In the context of this compound analogs, MD simulations can be used to:

Validate Docking Poses: By running a simulation starting from a docked pose, researchers can determine if the ligand remains stably bound in that orientation or if it shifts to a different conformation.

Analyze Dynamic Interactions: MD simulations can reveal transient interactions and the role of water molecules in the binding site, providing a more complete picture of the binding event.

Estimate Binding Free Energy: Advanced techniques like MM-PBSA and MM-GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. scispace.com

MD simulations have been employed to confirm the stability of complexes between piperidine derivatives and their target proteins, providing confidence in the binding modes predicted by docking. mdpi.comnih.gov The analysis of fluctuations and interactions throughout the simulation can offer valuable insights into the key determinants of binding stability and can help in the design of ligands with longer residence times and improved efficacy.

Quantum Chemical Calculations for Electronic Properties (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the electronic properties of molecules and understanding how these properties influence biological activity. For this compound and its analogs, DFT studies provide critical insights into molecular geometry, electronic stability, and reactivity, which are fundamental to their interaction with biological targets.

A key aspect explored through DFT is the conformational preference of the piperidine ring, which is significantly influenced by the substituents. In the case of fluorinated piperidines, a notable preference for the fluorine atom to occupy an axial position has been observed and analyzed computationally. This preference is attributed to a combination of electrostatic interactions and hyperconjugation effects. For instance, detailed DFT calculations on various fluorinated piperidine derivatives have shown that the axial conformation is often energetically favored in solution. This conformational rigidity can be a crucial factor in the design of selective ligands, as it pre-organizes the molecule for optimal interaction with a specific binding site.

The introduction of a fluorine atom to the phenyl ring, as in this compound, has profound effects on the electronic properties of the molecule. The high electronegativity of fluorine alters the electron distribution across the aromatic ring, which in turn can modify key properties such as the pKa of the piperidine nitrogen. These electronic modifications are critical for the molecule's ability to form specific interactions, such as hydrogen bonds or cation-π interactions, with amino acid residues in a receptor's binding pocket.

DFT calculations allow for the computation of various molecular descriptors that quantify these electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor as it relates to the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. By calculating these values for a series of analogs, researchers can correlate electronic properties with observed biological activities, thereby guiding the design of more potent and selective compounds.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated using DFT. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a ligand will interact with the complementary electrostatic environment of a protein binding site. For this compound analogs, the MEP would show the electronegative region around the fluorine atom and the electropositive region near the piperidine nitrogen, guiding the understanding of potential intermolecular interactions.

A recent study employing DFT and molecular dynamics (MD) simulations on a series of piperidine derivatives highlighted the importance of these computational approaches in understanding structural and electronic properties. researchgate.net The study provided insights into molecular geometry, electronic stability, and reactivity, which are crucial for drug design. researchgate.net

Table 1: Calculated Electronic Properties of a Model Fluorinated Piperidine Derivative

PropertyValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-0.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVIndicator of chemical stability and reactivity.
Dipole Moment2.5 DInfluences solubility and membrane permeability.

Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated piperidine structures. Actual values would vary based on the specific analog and computational methods.

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling and de novo ligand design are powerful computational strategies used to translate the structural information of known active compounds into models for the discovery and design of new, potentially more effective ligands. These approaches are particularly relevant for scaffolds like this compound, which has shown affinity for various receptors, including sigma receptors.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For ligands based on the 2-phenylpiperidine scaffold, a common pharmacophore model for sigma receptor affinity includes two hydrophobic pockets connected by a central basic amine group. The this compound moiety can effectively occupy one of these hydrophobic regions, while the piperidine nitrogen serves as the crucial basic center.

The development of a pharmacophore model often begins with a set of known active ligands. By aligning these molecules and identifying their common structural features, a hypothesis about the necessary pharmacophoric elements can be generated. For instance, a study on piperidine/piperazine-based sigma receptor ligands identified the piperidine nitrogen as a key positive ionizable functionality, with the benzyl (B1604629) and phenylpiperazine moieties occupying primary and secondary hydrophobic groups. rsc.org The 4-fluorophenyl group of this compound would similarly fit into one of these hydrophobic sites.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of novel hit compounds.

De novo ligand design, on the other hand, is a more creative computational approach where new molecular structures are built from scratch or by modifying existing fragments within the constraints of a receptor's binding site. Starting with a scaffold like this compound placed in the active site of a target receptor, de novo design algorithms can suggest modifications or additions to the core structure to improve its binding affinity and selectivity. These algorithms can explore a vast chemical space by adding, removing, or replacing chemical fragments, guided by scoring functions that estimate the binding energy of the newly designed molecules.

For example, a computational model can be developed to understand the mechanism of action of the most active compounds. nih.gov This can involve identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. The design of new ligands would then focus on optimizing these interactions. The strategy to enhance affinity might involve introducing additional functional groups that can form new contacts with residues in the binding pocket.

A study focused on the design and synthesis of new piperidine-based derivatives with sigma receptor affinity highlights the process of using structural information to develop new chemical entities. nih.gov While not specifically starting with this compound, the principles of designing new ligands based on a piperidine core are directly applicable.

Table 2: Key Pharmacophoric Features for Sigma Receptor Ligands Based on the Piperidine Scaffold

Pharmacophoric FeatureDescriptionRole of this compound
Hydrophobic Group 1 Aromatic or aliphatic group occupying a hydrophobic pocket.The 4-fluorophenyl group can serve as this feature.
Positive Ionizable Center Typically a basic amine that forms a key ionic interaction.The piperidine nitrogen fulfills this role.
Hydrophobic Group 2 A second hydrophobic moiety, often connected via a linker.Can be added to the piperidine nitrogen for further optimization.

This structured approach, combining pharmacophore modeling for initial screening and de novo design for lead optimization, provides a rational pathway to develop novel and improved ligands based on the this compound scaffold.

The Role of 2s 2 4 Fluorophenyl Piperidine As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Natural Products and Alkaloids

The piperidine (B6355638) skeleton is the core structural unit of numerous natural alkaloids, including well-known compounds like piperine, atropine, and morphine, which exhibit a wide range of biological activities. encyclopedia.pubnih.gov While (2S)-2-(4-fluorophenyl)piperidine, as a synthetic fluorinated compound, is not typically a precursor for the synthesis of naturally occurring products, its structural motif is central to the creation of novel, synthetic alkaloids with significant pharmacological potential.

The synthesis of piperidine alkaloids often involves the construction of the core heterocyclic ring as a key step. For example, a solid-phase strategy has been developed for the formal synthesis of the piperidine alkaloid (±)-prosophylline. aua.gr This method utilizes a polymer-supported dihydropyridinone, which undergoes several transformations, including a cross-metathesis reaction, to build the required substituted piperidine structure. aua.gr This highlights the modular approach often used to assemble complex alkaloid-like molecules, where a pre-formed piperidine or a precursor that can be easily cyclized is essential.

Furthermore, research into new pharmacologically active agents often involves creating analogues of natural structures. The synthesis of compounds like 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one, which demonstrates antibacterial activity, showcases how the 4-fluorophenyl moiety can be incorporated into a piperidine ring to generate molecules with useful biological properties. actascientific.com The unique ability of the piperidine structure to be combined with diverse molecular fragments allows for the design of new drugs with potential applications in treating cancer and central nervous system disorders. clinmedkaz.org

Table 1: Examples of Synthetic Alkaloids and Related Piperidine Structures
Compound NameSynthetic Strategy HighlightTarget/Application
(±)-ProsophyllineFormal synthesis using a polymer-supported dihydropyridinone core. aua.grNatural product target
3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-oneCondensation reaction of 4-fluoro benzaldehyde, hexane-2-one, and ammonium (B1175870) acetate. actascientific.comAntibacterial agent
Spirooxindolopyrrolidine-embedded piperidinoneThree-component 1,3-dipolar cycloaddition and subsequent enamine reaction. encyclopedia.pubAnticancer agent (FaDu tumor cells)

Intermediate in the Asymmetric Synthesis of Advanced Pharmaceutical Intermediates and New Chemical Entities (NCEs)

The demand for enantiomerically pure drugs has made asymmetric synthesis a cornerstone of modern pharmaceutical development. rsc.orgnih.gov Chiral building blocks like this compound are invaluable as they introduce a defined stereocenter early in a synthetic sequence, avoiding costly resolution steps later on. The 2-arylpiperidine substructure is a key component in a variety of advanced pharmaceutical intermediates and New Chemical Entities (NCEs).

The synthesis of complex drug molecules often relies on the coupling of several advanced intermediates. For instance, the development of potent antitumor agents has involved the synthesis of 2-(benzimidazol-2-yl)-3-arylquinoxalines, where the aryl group can be a 4-fluorophenyl moiety. In one study, a mixture of regioisomers of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines demonstrated a highly selective cytotoxic effect against human lung adenocarcinoma cells (A549), with an IC₅₀ value comparable to the established chemotherapy drug doxorubicin. nih.gov

Similarly, the 4-(4'-fluorophenyl)piperidine core is a well-established intermediate in the synthesis of major pharmaceuticals. A key intermediate for the antidepressant Paroxetine is (–) trans 4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-piperidine. google.com Patented synthetic processes describe the preparation of related structures like 1-methyl-3-hydroxymethyl-4-(4'-fluorophenyl)piperidine, highlighting the industrial importance of this structural class. google.com Another example is the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil. researchgate.net These examples underscore the utility of the fluorophenyl-piperidine scaffold as a fundamental building block for constructing complex and pharmacologically significant molecules.

Table 2: Synthesis of a Key Pharmaceutical Intermediate
Starting MaterialReactionProductYield
1-Benzylpiperidin-4-oneStrecker-type condensation with aniline (B41778) and HCN1-Benzyl-4-phenylaminopiperidine-4-carbonitrile~90% researchgate.net
1-Benzyl-4-phenylaminopiperidine-4-carbonitrileSelective hydrolysis with conc. H₂SO₄Anilino-amide intermediate-
Anilino-amide intermediateEsterification with SOCl₂ and MeOHAnilino-ester intermediate40-45% (over 3 steps) researchgate.net

Applications in Medicinal Chemistry Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.govwiley.com The this compound scaffold offers several advantages for this process. The piperidine ring itself is considered a "privileged structure" in medicinal chemistry, known to improve properties like metabolic stability and membrane permeability. researchgate.net Its defined 3D structure allows for precise orientation of substituents to maximize interactions with a target protein, a concept often termed "escape from flatland". encyclopedia.pub

The specific features of this compound are particularly useful:

Chirality: The (2S) configuration provides a fixed stereochemistry, which is crucial as different enantiomers of a drug can have vastly different biological activities. rsc.org

4-Fluorophenyl Group: The fluorine atom is a bioisostere for a hydrogen atom but has profoundly different electronic properties. It is often introduced to block metabolic oxidation at the para-position of the phenyl ring, thereby increasing the drug's half-life. It can also engage in favorable interactions, such as hydrogen bonds or dipole interactions, with the target protein, potentially increasing binding affinity.

Structural Rigidity: The piperidine ring restricts the number of conformations the molecule can adopt, which can lead to higher binding affinity by reducing the entropic penalty of binding.

A case study in the optimization of leads for Chagas disease illustrates these principles. Researchers investigated a series of 4-azaindole-2-piperidine compounds. dndi.org Through systematic modifications of the piperidine core and its substituents, they explored the structure-activity relationship (SAR). For example, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Further modifications to the amide group attached to the piperidine nitrogen were made to improve metabolic stability and reduce lipophilicity (LogD). dndi.org This type of systematic modification, centered around a core piperidine scaffold, is a classic lead optimization strategy where building blocks like this compound would be employed to fine-tune a molecule's properties.

Table 3: Structure-Activity Relationship (SAR) Data for Piperidine-Containing T. cruzi Inhibitors
CompoundKey Structural FeatureT. cruzi IC₅₀ (µM)LogD (pH 7.4)
214-Methoxyindole amide1.03 dndi.org3.5 dndi.org
22Indole amide4.03 dndi.org3.2 dndi.org
23Saturated piperidine2.05 dndi.org3.5 dndi.org
52Unsaturated piperidine (tetrahydropyridine)0.19 dndi.org3.3 dndi.org

Advanced Analytical Methodologies for Research and Development of 2s 2 4 Fluorophenyl Piperidine

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

The separation of enantiomers is a critical analytical challenge in the development of chiral compounds like (2S)-2-(4-fluorophenyl)piperidine. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining enantiomeric purity.

Chiral HPLC: This is a widely used method for separating enantiomers. It often employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For piperidine-based compounds, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective. For instance, Chiralpak IA and Chiralpak IB columns can resolve racemic piperidine-2,6-dione analogues using various mobile phases. nih.gov In some cases, pre-column derivatization is necessary, especially for compounds lacking a chromophore, to enable UV detection and enhance separation. nih.gov A method for estimating the enantiomeric impurity in piperidin-3-amine (B1201142) involved derivatization with para-toluenesulfonyl chloride, followed by analysis on a Chiralpak AD-H column, achieving a resolution greater than 4.0 between the enantiomers. nih.gov

Chiral GC: Gas chromatography can also be utilized for enantiomeric separation, often employing chiral stationary phases composed of derivatized cyclodextrins. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving optimal separation of the enantiomers. gcms.cz

Key Considerations for Method Development:

Stationary Phase Selection: The choice of the chiral stationary phase is the most critical parameter. Screening different types of CSPs is often the first step.

Mobile Phase Composition: In HPLC, the composition of the mobile phase, including the type of organic modifier and any additives, significantly influences the separation.

Derivatization: For compounds that are difficult to detect or separate, derivatization can be a valuable tool to improve chromatographic properties and detectability. nih.gov

Table 1: Example Chiral HPLC Method Parameters for Piperidine (B6355638) Analogs

ParameterConditionReference
Column Chiralpak AD-H nih.gov
Mobile Phase 0.1% Diethylamine in Ethanol nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 228 nm nih.gov
Derivatizing Agent para-Toluenesulfonyl Chloride nih.gov

Spectroscopic Methods for Structural Elucidation and Characterization of Synthetic Intermediates and Products (e.g., NMR, HRMS, IR, UV-Vis)

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. Chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms. For complex structures, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to establish detailed correlations. researchgate.net In the context of fluorinated compounds, 19F NMR is also a powerful tool for confirming the presence and environment of the fluorine atom. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. This is crucial for confirming the molecular formula of the target compound and its intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands can confirm the presence of N-H bonds in the piperidine ring and C-F bonds associated with the fluorophenyl group.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound.

Table 2: Spectroscopic Data for a Related Piperidine Compound, 4-(4'-fluorobenzyl)piperidine

TechniqueObserved DataReference
1H NMR (400 MHz, CDCl3) δ 7.25–7.18 (m, 2H, Ar-H), 6.95–6.88 (m, 2H, Ar-H), 3.45 (s, 2H, CH2), 2.75–2.65 (m, 2H, piperidine-H), 1.85–1.55 (m, 5H, piperidine-H)
HPLC (C18 column, 70:30 methanol/water) Retention time = 8.2 min
UV Detection λ = 254 nm

Crystallographic Analysis (e.g., X-ray Diffraction) for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic arrangement can be generated.

For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously confirm the (S) configuration at the chiral center. This technique also provides valuable information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. Understanding the crystal packing is important for assessing physical properties like solubility and stability.

Quantification in Biological Matrices for Pre-clinical Pharmacokinetic Studies (e.g., LC-MS/MS in animal tissues/fluids)

To evaluate the pharmacokinetic profile of this compound in preclinical studies, a sensitive and selective analytical method is required to measure its concentration in biological matrices such as plasma and brain tissue. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, specificity, and throughput. mdpi.comresearchgate.net

The development of an LC-MS/MS method typically involves:

Sample Preparation: Extraction of the analyte from the complex biological matrix. This can be achieved through methods like liquid-liquid extraction or protein precipitation. nih.govnih.gov

Chromatographic Separation: A liquid chromatograph separates the analyte from endogenous matrix components to minimize ion suppression or enhancement effects in the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.gov

These validated bioanalytical methods are then applied to samples from preclinical pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com

Table 3: Example LC-MS/MS Method Parameters for Quantification in Biological Matrices

ParameterDescriptionReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govmdpi.com
Sample Preparation Liquid-liquid extraction or protein precipitation nih.govnih.gov
Chromatography Reverse-phase with gradient elution nih.gov
Ionization Mode Positive Ion Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Matrices Mouse plasma and brain tissue homogenate nih.govnih.gov

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel Biological Targets for Therapeutic Intervention

The therapeutic potential of piperidine (B6355638) derivatives is vast, owing to their ability to interact with a wide array of biological targets. clinmedkaz.org The exploration of novel targets for (2S)-2-(4-fluorophenyl)piperidine is a key area for future research, moving beyond its currently understood mechanisms.

In silico prediction methods are instrumental in identifying potential new pharmacological activities. clinmedkaz.org Computational tools can predict the biological activity spectra of compounds like this compound, suggesting interactions with various enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This approach allows researchers to forecast potential therapeutic uses, such as for central nervous system disorders, cancer, or as antiarrhythmic agents, thereby guiding further pre-clinical investigation. clinmedkaz.org

Future research will likely focus on systematically screening this compound against a broad panel of biological targets to uncover unexpected activities. This could reveal novel applications for the compound and its analogs in disease areas with unmet medical needs. For instance, studies on related piperidine structures have identified activities against targets such as T-type Ca²+ channels for hypertension nih.gov, the µ-opioid receptor (MOR) for pain nih.gov, and γ-secretase for Alzheimer's disease nih.gov, highlighting the diverse possibilities.

Development of Next-Generation this compound Analogs with Enhanced Selectivity and Potency

A primary goal in medicinal chemistry is the refinement of lead compounds to create next-generation analogs with superior properties. For this compound, this involves synthetic modifications to improve its selectivity for specific biological targets, increase its potency, and optimize its pharmacokinetic profile.

Structure-activity relationship (SAR) studies are crucial in this process, systematically altering the chemical structure to observe the effects on biological activity. nih.govchemrxiv.org By modifying the piperidine ring, the phenyl group, or by adding various substituents, researchers can fine-tune the molecule's properties. For example, in a series of N-(piperidine-4-yl)benzamide derivatives, strategic modifications led to the discovery of a compound with potent antitumor activity against liver cancer cells. nih.gov Similarly, the development of 4,4-disubstituted piperidine amides as γ-secretase inhibitors showed that hypothesis-driven lead optimization could overcome initial problems with suboptimal pharmacokinetics. nih.gov

The table below summarizes examples of how modifications to the core piperidine structure have led to analogs with potent and selective activities against various targets.

Compound ClassTargetKey FindingsReference(s)
1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivativesT-type Ca²+ channelsDialkyl substituents at the benzylic position were found to be important for increasing inhibitory activity against the target. nih.gov
3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogsµ-opioid receptor (MOR)SAR exploration revealed that the linker between the piperidine and phenyl rings, as well as the substituent pattern on the phenyl ring, played a critical role in binding affinity and selectivity. nih.gov
Phenylpyrazolo[3,4-d]pyrimidine-based analogsEGFR, VGFR2, Top-IIAnalogs showed potent cytotoxicity with varying degrees of potency and selectivity against different cancer cell lines and enzyme targets. mdpi.com
N-(piperidine-4-yl)benzamide derivativesCell Cycle (p53/p21-dependent pathway)A specific derivative demonstrated potent activity against HepG2 cells by inducing cell cycle arrest. nih.gov

Integration of Advanced Drug Discovery Technologies (e.g., High-Throughput Screening, AI/ML in Lead Optimization)

The integration of advanced technologies is set to revolutionize the discovery and optimization of new drugs based on the this compound scaffold. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a biological target, quickly identifying promising "hits".

Key computational techniques in modern drug discovery include:

Molecular Docking: Predicts the binding orientation of a molecule to a target protein. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): Models the relationship between chemical structure and biological activity. patsnap.com

Free Energy Perturbation (FEP): Calculates the change in binding affinity resulting from a chemical modification. nih.gov

Deep Neural Networks and Reinforcement Learning: Used in predictive modeling to design compounds with enhanced pharmacological properties. preprints.org

By combining these in silico tools with experimental validation, researchers can more efficiently design and synthesize next-generation analogs of this compound with a higher probability of success in pre-clinical studies. preprints.orgmdpi.com

Challenges and Opportunities in Pre-clinical Development and Translation from Bench to Animal Models

The transition of a promising compound from initial discovery ("bench") to testing in animal models is a critical and often challenging phase of pre-clinical development.

Challenges:

Pharmacokinetics: A significant hurdle is achieving a suitable pharmacokinetic profile. Compounds may show high potency in vitro but fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue in sufficient concentrations. nih.gov For example, a series of 4,4-biaryl piperidine amide γ-secretase inhibitors initially suffered from suboptimal pharmacokinetics, which required dedicated optimization efforts. nih.gov

Toxicity: Identifying potential adverse effects early is crucial. patsnap.com Unforeseen toxicity in animal models can halt the development of an otherwise promising compound.

Scalable Synthesis: The chemical synthesis route used for initial discovery may not be suitable for producing the larger quantities of the compound needed for animal studies. Developing a scalable and efficient synthesis is a key challenge. mdpi.com

Opportunities:

Improved Animal Models: The use of more predictive animal models of human disease can provide more accurate data on a compound's efficacy and safety. For instance, the antihypertensive effects of a piperidine derivative were successfully demonstrated in spontaneously hypertensive rats, a relevant model for hypertension. nih.gov An APP-YAC mouse model was used to confirm that optimized γ-secretase inhibitors could lower cerebral Aβ42 production. nih.gov

Early Biomarker Identification: Identifying biomarkers that indicate a compound's activity in animal models can provide early proof-of-concept and help to guide further development.

Computational Prediction: Advanced computational tools can now better predict pharmacokinetic and toxicity properties, allowing researchers to address potential liabilities before a compound enters expensive animal testing. mdpi.com

Successfully navigating these challenges and leveraging these opportunities will be essential for the successful translation of next-generation this compound analogs into future therapeutic agents.

Q & A

Basic Research Questions

Q. How can the synthesis of (2S)-2-(4-fluorophenyl)piperidine be optimized for improved yield and purity?

  • Methodological Answer :

  • Key Steps :

Inert Conditions : Conduct reactions under nitrogen to prevent oxidation of sensitive intermediates .

Temperature Control : Maintain precise reaction temperatures (e.g., 0–5°C for intermediates, 50–80°C for coupling reactions) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation .

  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Table :
ConditionYield (%)Purity (%)
Standard65–7095
Optimized85–9099

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm stereochemistry and fluorine substitution (e.g., 19^{19}F NMR for fluorophenyl group analysis) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C11_{11}H14_{14}FN) with <2 ppm error .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers (if crystalline derivatives are available) .

Q. What safety protocols are critical when handling this compound given limited toxicity data?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Emergency Measures : Store antidotes (e.g., activated charcoal) and consult poison control centers for accidental exposure .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity and target binding?

  • Methodological Answer :

  • Enantioselective Synthesis : Compare (2S) vs. (2R) isomers via chiral HPLC (Chiralpak AD-H column) .
  • Docking Studies : Model interactions with receptors (e.g., PPARγ or dopamine transporters) using AutoDock Vina .
  • Bioactivity Data :
IsomerIC50_{50} (nM)Selectivity Ratio (S/R)
2S12 ± 28.5
2R102 ± 10

Q. How can contradictions in bioactivity data across assays be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and cell lines (HEK293 vs. CHO) .
  • Orthogonal Validation : Confirm results with SPR (binding affinity) and functional assays (cAMP/GTPγS) .
  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 100 nM) may arise from assay temperature (25°C vs. 37°C) .

Q. What strategies validate target engagement in vivo for this compound?

  • Methodological Answer :

  • Radiolabeling : Synthesize 18^{18}F-labeled analogs for PET imaging in rodent models .
  • Thermal Shift Assay (CETSA) : Measure target protein stabilization in liver homogenates post-dosing .
  • Pharmacokinetics : Correlate plasma concentration (AUC: 500 ng·h/mL) with receptor occupancy .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental data?

  • Methodological Answer :

  • Solvent Effects : Adjust predictions using COSMO-RS models to account for solvent polarity .
  • Experimental Validation : Measure solubility in DMSO (50 mg/mL) vs. PBS (0.1 mg/mL) and adjust force fields .

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Reactant of Route 1
(2S)-2-(4-fluorophenyl)piperidine
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Reactant of Route 2
(2S)-2-(4-fluorophenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.